molecular formula C18H11BrO3 B14173780 8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-21-7

8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one

Cat. No.: B14173780
CAS No.: 922503-21-7
M. Wt: 355.2 g/mol
InChI Key: NBAWRSUKSWTOAQ-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a synthetic organic compound with the molecular formula C18H11BrO3. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The bromine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups .

Mechanism of Action

The mechanism of action of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of the bromine atom and the furo3,4-cbenzopyran core, which confer distinct chemical and biological properties compared to other benzopyran derivatives .

Properties

CAS No.

922503-21-7

Molecular Formula

C18H11BrO3

Molecular Weight

355.2 g/mol

IUPAC Name

8-bromo-1-methyl-3-phenylfuro[3,4-c]chromen-4-one

InChI

InChI=1S/C18H11BrO3/c1-10-15-13-9-12(19)7-8-14(13)22-18(20)16(15)17(21-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

NBAWRSUKSWTOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)Br)OC(=O)C2=C(O1)C4=CC=CC=C4

Origin of Product

United States

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